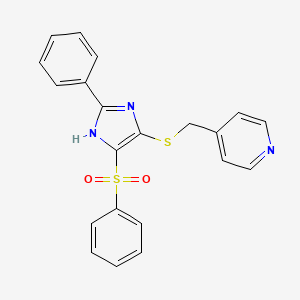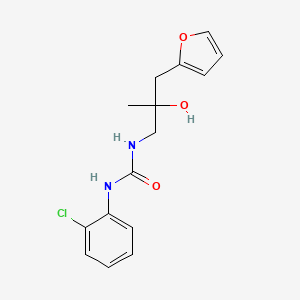
1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a useful research compound. Its molecular formula is C15H17ClN2O3 and its molecular weight is 308.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Bahrami, M., & Hosseini, Seyed Mohammad Ali (2012) highlights the use of organic compounds as corrosion inhibitors for mild steel in hydrochloric acid solution. Compounds similar in structure to the specified urea derivative exhibited significant inhibition efficiency, suggesting potential applications in protecting metals against corrosion (Bahrami & Hosseini, 2012).
Synthetic Applications
Kruse, C., Jonkers, F., Dert, V., & Gen, A. D. (2010) demonstrated the synthetic utility of 2-chlorotetrahydrofuran for protecting alcohols as tetrahydro-2-furanyl ethers, providing a method for modifying hydroxyl groups in various substrates, which could be relevant for modifying compounds including urea derivatives (Kruse et al., 2010).
Antimicrobial Activity
Rani, V., Praveena, C., Spoorthy, Y. N., & Ravindranath, L. K. (2014) explored the antimicrobial properties of novel imidazole ureas/carboxamides containing dioxaphospholanes, indicating the potential of urea derivatives in developing new antimicrobial agents (Rani et al., 2014).
Pesticide Degradation
Gatidou, G., & Iatrou, E. (2011) investigated the photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water, shedding light on environmental pathways and degradation mechanisms of similar compounds (Gatidou & Iatrou, 2011).
Insecticidal Activity
Mulder, R., & Gijswijt, M. J. (1973) discussed the unique mode of action of certain urea derivatives as insecticides, emphasizing their potential for safe and effective pest control solutions (Mulder & Gijswijt, 1973).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-15(20,9-11-5-4-8-21-11)10-17-14(19)18-13-7-3-2-6-12(13)16/h2-8,20H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJPCKHSRYTIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2397717.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2397720.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate](/img/structure/B2397722.png)
![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)
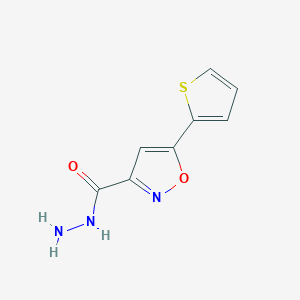
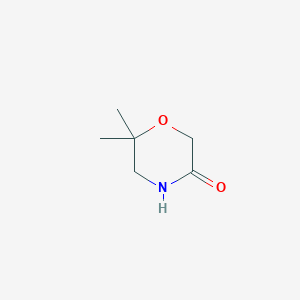
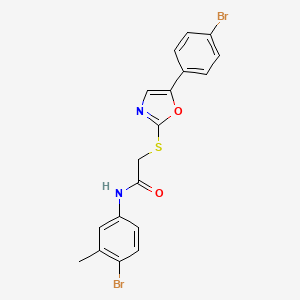


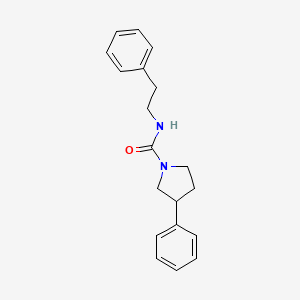

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)
